4-Morpholin-4-yl-benzo[h]chromen-2-one is a synthetic compound that belongs to the class of chromenes, which are known for their diverse biological activities. This compound features a morpholine ring, which contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry. The structure of this compound integrates a benzo[h]chromene moiety, which is recognized for its potential in various therapeutic applications.
The compound can be classified under chromene derivatives, specifically as a 4H-chromene due to the presence of the chromene ring system. Chromenes are often synthesized for their medicinal properties, including anti-inflammatory, anticancer, and antimicrobial activities. The morpholine group enhances solubility and bioavailability, which are crucial for drug development.
The synthesis of 4-Morpholin-4-yl-benzo[h]chromen-2-one can be achieved through several methods:
The choice of method often depends on the desired yield, purity, and environmental considerations.
The compound's molecular weight is approximately 273.30 g/mol. Its melting point and solubility characteristics are essential for determining its practical applications in pharmaceuticals.
4-Morpholin-4-yl-benzo[h]chromen-2-one can undergo various chemical reactions:
The mechanism of action for 4-Morpholin-4-yl-benzo[h]chromen-2-one primarily involves interaction with biological targets such as enzymes or receptors. The morpholine moiety may facilitate binding due to its conformational flexibility and ability to form hydrogen bonds.
Research indicates that derivatives of benzo[h]chromenes exhibit significant anticancer activity through apoptosis induction in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Relevant data from studies show that modifications to the morpholine or chromene portions can significantly affect biological activity and pharmacokinetics .
4-Morpholin-4-yl-benzo[h]chromen-2-one has potential applications in:
Chromenes represent a privileged scaffold in medicinal chemistry, characterized by a benzopyran core that serves as a versatile template for bioactive molecule design. Within this class, benzo[h]chromenones constitute a distinct subclass where fusion at the h-bond results in an angular tetracyclic system. The compound 4-Morpholin-4-yl-benzo[h]chromen-2-one exemplifies this structural framework, integrating a morpholine moiety at the C4 position of the chromene ring. Its molecular formula (C₁₇H₁₅NO₃) and systematic nomenclature are documented in chemical databases [1] [2].
Benzo[h]chromenones are classified based on ring fusion and oxidation patterns:
Table 1: Structural Variants of Benzo[h]chromenones with Biological Significance
Core Structure | C4 Substituent | Biological Activity | Key References |
---|---|---|---|
Benzo[h]chromen-2-one | Morpholin-4-yl | Kinase inhibition (DNA-PK) | [2] [3] |
Benzo[h]chromen-4-one | Phenyl | Anticancer (tubulin inhibition) | [5] |
Benzo[h]chromene | Cyano | Antimicrobial | [4] |
Morpholine, a saturated heterocycle with one nitrogen and one oxygen atom, is a cornerstone in rational drug design due to:
Table 2: Hydrogen-Bonding Capacity of Morpholine vs. Analogous Heterocycles
Heterocycle | H-Bond Acceptors | H-Bond Donors | LogP | Target Affinity (IC₅₀, nM) |
---|---|---|---|---|
Morpholine | 2 | 1 | 0.89 | 0.23 (DNA-PK) |
Piperidine | 1 | 1 | 1.12 | 5.6 (DNA-PK) |
Thiomorpholine | 1 | 1 | 1.34 | 8.9 (DNA-PK) |
Coumarins (2H-chromen-2-ones) have evolved from natural products to synthetic therapeutics:
Table 3: Milestones in Coumarin-Based Therapeutic Development
Era | Key Compound | Therapeutic Class | Innovation |
---|---|---|---|
1940s | Dicoumarol | Anticoagulant | First clinical anticoagulant |
1980s | Warfarin | Anticoagulant | Synthetic optimization |
2000s | 4-Morpholin-4-yl-benzo[h]chromen-2-one | Kinase inhibitor | Targeted cancer therapy (NU-7026) |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: